7-chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
This compound belongs to the quinazolinone class, characterized by a bicyclic core structure with a sulfur atom replacing the carbonyl oxygen at position 2 (2-sulfanylidene). The molecule features a 7-chloro substitution on the quinazolinone ring, a 3-(4-phenylpiperazine-1-carbonyl)phenyl group at position 3, and a hydrogen atom at position 1.
Properties
Molecular Formula |
C25H21ClN4O2S |
|---|---|
Molecular Weight |
477.0 g/mol |
IUPAC Name |
7-chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C25H21ClN4O2S/c26-18-9-10-21-22(16-18)27-25(33)30(24(21)32)20-8-4-5-17(15-20)23(31)29-13-11-28(12-14-29)19-6-2-1-3-7-19/h1-10,15-16H,11-14H2,(H,27,33) |
InChI Key |
GJJGETTYYGJXSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C=C(C=C5)Cl)NC4=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Structural Analogues of Quinazolinone Derivatives
Quinazolinones exhibit diverse bioactivities depending on substituents. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Bioactivity and Pharmacological Profiles
- Target Compound : The 4-phenylpiperazine-1-carbonyl group suggests affinity for serotonin (5-HT) or dopamine receptors, similar to antipsychotics like aripiprazole . The 7-chloro group may enhance blood-brain barrier penetration.
- Morpholinyl Analogues: Compounds with morpholinyl substituents (e.g., 3-[3-(N-ethylanilino)propyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one) exhibit antitumor activity, likely due to inhibition of kinase pathways .
- Piperazine Derivatives: 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone shows broad-spectrum antifungal activity, attributed to the chloroethyl group disrupting fungal membrane integrity .
Chemical and Physical Properties
- Tautomerism : The 2-sulfanylidene group (C=S) in the target compound and its analogues may exhibit thione-thiol tautomerism, influencing hydrogen-bonding interactions with biological targets .
- Synthetic Accessibility: The target compound’s synthesis likely involves coupling 4-phenylpiperazine-1-carbonyl chloride to a preformed 3-aminophenyl-quinazolinone intermediate, similar to methods for ethyl 4-[[3-[(2-chlorophenyl)methyl]... carboxylate .
Biological Activity
7-Chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is a novel compound that belongs to the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antibacterial properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of quinazolinone derivatives often stems from their ability to interact with various biological targets. The presence of the piperazine moiety in this compound enhances its interaction with biological receptors, potentially improving its pharmacological profile. Key mechanisms include:
- Inhibition of Enzymatic Activity : Quinazolinones have been shown to inhibit enzymes like COX and BACE1, which are crucial in inflammatory and neurodegenerative pathways, respectively .
- Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells by disrupting the cell cycle, particularly in MCF-7 and HCT-116 cell lines .
Biological Activity Data
The following table summarizes the biological activities reported for this compound alongside related compounds:
| Activity Type | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Cell Line | <10 | |
| Antibacterial | E. coli | 15 | |
| COX Inhibition | COX Enzyme Assay | 12 | |
| BACE1 Inhibition | Enzymatic Assay | 3.7 |
Case Studies
Several studies have highlighted the efficacy of quinazolinone-based compounds in various therapeutic areas:
- Anticancer Activity : In a study by Zhang et al., hybrid compounds containing quinazoline and piperazine moieties were synthesized and evaluated against multiple cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value below 10 µM against MCF-7 cells, indicating strong anti-proliferative effects .
- Neuroprotective Effects : Another study investigated the inhibition of BACE1 by quinazolinone derivatives, revealing that the compound exhibited promising results with an IC50 value of 3.7 µM. This suggests potential applications in treating Alzheimer's disease through modulation of amyloid precursor protein processing .
- Anti-inflammatory Properties : The compound's ability to inhibit COX enzymes also points towards its potential as an anti-inflammatory agent. The IC50 value of 12 µM indicates effective inhibition compared to standard anti-inflammatory drugs .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?
- Methodology: The synthesis typically involves multi-step reactions. For example, intermediates like 4-chlorobenzaldehyde and methyl thioacetate are reacted to form a thioquinazolinone core, followed by coupling with a piperazine-carbonylphenyl group. Hydrogenation or catalytic methods (e.g., Pd/C) are critical for reducing intermediates . Optimize conditions by adjusting solvent polarity (e.g., DMF for solubility), temperature (80–120°C for cyclization), and stoichiometric ratios (1:1.2 for amine-carbonyl coupling) .
Q. Which analytical techniques are essential for characterizing purity and structure?
- Methodology: Use NMR (¹H/¹³C) to confirm substituent positions (e.g., sulfanylidene at C2, chloro at C7) and HPLC (≥95% purity). Mass spectrometry (HRMS) validates molecular weight (e.g., C₂₆H₂₀ClN₅O₂S, MW 517.98 g/mol). X-ray crystallography resolves 3D conformation, particularly for the quinazolinone core and piperazine-carbonyl interactions .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology: Start with in vitro assays targeting receptors linked to the compound’s pharmacophores (e.g., PARP inhibitors for cancer, serotonin receptors for CNS activity). Use IC₅₀ determination via fluorescence-based enzymatic assays (e.g., PARP-1 inhibition at 10 nM–1 µM) and cell viability tests (MTT assay) in BRCA-deficient lines .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodology: Conduct meta-analysis of dose-response curves and assay conditions (e.g., cell line specificity, PARP-1 vs. PARP-2 selectivity). Use molecular docking (AutoDock Vina) to compare binding modes with structurally similar compounds (e.g., KU-0059436, a PARP inhibitor with a phthalazinone core) . Validate discrepancies via kinetic studies (e.g., kcat/Km for enzyme inhibition) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology: Synthesize analogs with variations in:
- Piperazine substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to assess receptor affinity.
- Sulfanylidene replacement (e.g., oxo or imino groups) to evaluate redox stability.
Test analogs in parallel assays (e.g., radioligand binding for receptor occupancy, ADMET profiling for bioavailability) .
Q. What computational tools predict metabolic stability and toxicity profiles?
- Methodology: Apply in silico ADMET predictors (e.g., SwissADME, ProTox-II) to identify metabolic hotspots (e.g., cytochrome P450 oxidation of the piperazine ring). Validate with hepatic microsome assays (human/rat) and AMES tests for mutagenicity. Compare with reference compounds (e.g., PARP inhibitors like Olaparib) .
Q. How can in vivo efficacy be evaluated in disease models?
- Methodology: Use xenograft models (e.g., SW620 colorectal cancer) with oral or intraperitoneal administration (10–50 mg/kg). Monitor tumor volume (caliper measurements) and biomarkers (e.g., PARylation levels via Western blot). Pair with PK/PD modeling to correlate plasma concentration (Cₘₐₓ, AUC) with efficacy .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response data?
- Methodology: Use non-linear regression (GraphPad Prism) to fit sigmoidal curves (Hill slope = 1 for standard inhibition). Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. Report 95% confidence intervals for IC₅₀ values .
Q. How to design a study investigating synergistic effects with existing therapies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
